molecular formula C7H5F2NO3 B13475317 1-(Difluoromethyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid

1-(Difluoromethyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid

Cat. No.: B13475317
M. Wt: 189.12 g/mol
InChI Key: WTVFURYTGZEUPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Difluoromethyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid (CAS# 2901099-74-7) is a fluorinated heterocyclic building block with significant potential in pharmaceutical and agrochemical research. This compound features a 4-pyridone core structure, a privileged scaffold in medicinal chemistry known for its diverse biological activities . The molecular formula is C7H5F2NO3, and it has a molecular weight of 189.12 g/mol . The strategic incorporation of a difluoromethyl group on the ring nitrogen enhances the molecule's metabolic stability and modulates its lipophilicity, a common tactic in modern drug design to optimize the pharmacokinetic properties of lead compounds . Similarly, the carboxylic acid moiety at the 3-position offers a versatile handle for further synthetic modification, allowing researchers to create amide, ester, or other derivatives for structure-activity relationship (SAR) studies . As a synthetic intermediate, this compound is valuable for constructing more complex, multi-substituted nicotinate derivatives, which are frequently explored in drug discovery campaigns . Its structural features make it a valuable scaffold for developing novel succinate dehydrogenase inhibitors (SDHIs), a class of compounds with demonstrated utility as fungicidal agents in crop protection . This product is intended for research and development purposes only. It is not for diagnostic or therapeutic use in humans.

Properties

Molecular Formula

C7H5F2NO3

Molecular Weight

189.12 g/mol

IUPAC Name

1-(difluoromethyl)-4-oxopyridine-3-carboxylic acid

InChI

InChI=1S/C7H5F2NO3/c8-7(9)10-2-1-5(11)4(3-10)6(12)13/h1-3,7H,(H,12,13)

InChI Key

WTVFURYTGZEUPL-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=C(C1=O)C(=O)O)C(F)F

Origin of Product

United States

Preparation Methods

Condensation of Amino Esters with Difluoromethyl-Substituted β-Ketoesters

A common approach involves the condensation of methyl or ethyl 3-aminobut-2-enoates with difluoromethyl-substituted 3-oxopropanoate esters under reflux conditions in xylene, often in the presence of molecular sieves to remove water and drive the reaction forward. This method yields alkyl 6-aryl-2-methyl-4-oxo-1,4-dihydropyridine-3-carboxylates which can be hydrolyzed to the corresponding carboxylic acids.

  • Methyl 3-aryl-3-oxopropanoates with difluoromethyl substitution provide higher yields (37–46%) compared to ethyl derivatives (13–25%).
  • The reaction proceeds via a cyclization mechanism forming the dihydropyridine ring with the 4-oxo group intact.

Isoxazole Strategy for Ring Construction

An alternative method employs an isoxazole intermediate that undergoes ring transformation to yield the 4-oxo-1,4-dihydropyridine scaffold. This strategy allows for the introduction of various substituents, including difluoromethyl groups, at specific positions on the ring.

  • The isoxazole ring is opened and rearranged under specific conditions to form the dihydropyridine core.
  • This method allows for structural diversity and has been shown to be effective for synthesizing 2,6-disubstituted derivatives.

Detailed Preparation Methods

Method Starting Materials Reaction Conditions Yield (%) Notes
Condensation of methyl 3-aminobut-2-enoate with methyl 3-(difluoromethyl)-3-oxopropanoate Methyl 3-aminobut-2-enoate, methyl 3-(difluoromethyl)-3-oxopropanoate Reflux in xylene, molecular sieves, 6–12 hours 37–46 Higher yield with methyl esters; molecular sieves critical for water removal
Isoxazole intermediate transformation Difluoromethyl-substituted isoxazole derivatives Heating under acidic/basic conditions to induce ring opening and rearrangement Variable (up to 40) Allows for substitution flexibility; moderate yields

Reaction Mechanism Insights

  • The condensation method involves nucleophilic attack of the amino group on the β-ketoester carbonyl, followed by cyclization and dehydration to form the dihydropyridine ring.
  • The difluoromethyl group is introduced via the β-ketoester starting material bearing this substituent, ensuring its placement at the nitrogen after ring closure.
  • The isoxazole strategy involves ring transformation, where the isoxazole ring is converted to the dihydropyridine system through rearrangement, preserving the difluoromethyl group.

Summary Table of Key Preparation Parameters

Parameter Condensation Method Isoxazole Strategy
Starting materials Amino esters, difluoromethyl β-ketoesters Difluoromethyl isoxazole derivatives
Reaction solvent Xylene Various (acidic/basic media)
Temperature Reflux (~140°C) Heating under controlled conditions
Reaction time 6–12 hours Variable, typically longer
Yield range 37–46% (methyl esters), 13–25% (ethyl esters) Up to 40%
Functional group tolerance Moderate Moderate to good
Scalability Good Moderate

Chemical Reactions Analysis

1-(Difluoromethyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid undergoes several types of chemical reactions:

Mechanism of Action

The mechanism of action of 1-(Difluoromethyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets. The difluoromethyl group can form hydrogen bonds, enhancing the compound’s binding affinity to proteins and enzymes . This interaction can modulate the activity of the target molecules, leading to various biological effects. The pathways involved often include inhibition of enzymatic activity or alteration of protein function .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The table below summarizes key structural analogs and their substituents:

Compound Name 1-Position Substituent 6-Position Substituent 7-Position Substituent Core Structure Key Applications
1-(Difluoromethyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid Difluoromethyl H or F Piperazinyl/other Pyridine Antibacterial
Enoxacin (1-Ethyl derivative) Ethyl Fluoro Piperazinyl 1,8-Naphthyridine Antibacterial
1-Methyl-4-oxo-5-[3-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid Methyl H Trifluoromethylphenyl Pyridine Not specified
1-(2,2-Dimethoxyethyl)-5-methoxy-6-(methoxycarbonyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid 2,2-Dimethoxyethyl Methoxycarbonyl Methoxy Pyridine HIV integrase inhibitor precursor
Ethyl 1-(4-chlorobenzyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate 4-Chlorobenzyl Ethoxycarbonyl H 1,8-Naphthyridine Anticancer research

Key Observations:

  • 1-Position Substituents : The difluoromethyl group provides a balance of electronegativity and steric bulk, which may enhance target binding compared to ethyl or methyl groups. In contrast, the 2,2-dimethoxyethyl group in HIV precursor compounds improves solubility for synthetic processing .
  • Pyridine-based analogs are smaller and may penetrate cellular targets more efficiently .
  • Biological Activity: Difluoromethyl derivatives show broad-spectrum antibacterial activity, with potency influenced by substituents at C-6 and C-7 (e.g., fluoro and piperazinyl groups enhance activity) . The 1,8-naphthyridine scaffold in enoxacin is critical for topoisomerase II inhibition . Pyridine-based HIV precursors are optimized for integrase binding, with methoxy groups aiding solubility .

Physicochemical Properties

Property 1-(Difluoromethyl)-4-oxo-pyridine-3-carboxylic acid Enoxacin HIV Precursor Compound
Molecular Formula C8H6F2NO3 C15H17FN4O3 C13H17NO8
Molecular Weight 216.14 g/mol 320.32 g/mol 315.28 g/mol
Key Features High lipophilicity (logP ~1.8) Moderate solubility High solubility due to polar groups

The difluoromethyl compound’s lower molecular weight and balanced logP suggest favorable tissue penetration, while the HIV precursor’s multiple methoxy groups enhance aqueous solubility for drug formulation .

Biological Activity

1-(Difluoromethyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid is a compound of interest due to its diverse biological activities and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and relevant case studies.

  • Molecular Formula : C7_7H6_6F2_2N2_2O3_3
  • Molecular Weight : 192.13 g/mol
  • CAS Number : 10561-89-4
  • Structure : The compound features a pyridine ring with a difluoromethyl group and a carboxylic acid functional group, contributing to its biological activity.

The biological activity of 1-(difluoromethyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid has been attributed to several mechanisms:

  • Enzyme Inhibition : The compound exhibits inhibitory effects on key enzymes involved in metabolic pathways, including fatty acid synthase (FAS), which is crucial for lipid biosynthesis .
  • Antioxidant Activity : It has shown potential as an antioxidant, scavenging free radicals and reducing oxidative stress in cellular models .
  • Anticancer Properties : Preliminary studies indicate that this compound may induce apoptosis in cancer cell lines by interacting with proteins involved in the apoptosis pathway, such as PARP-1 .

Biological Activity Data

Activity Type Assay Method IC50/EC50 Values Reference
FAS InhibitionIn vitro assays5 µM
Antioxidant ActivityDPPH Scavenging AssayIC50 = 20 µM
CytotoxicityMTT Assay in HTC-15 cellsIC50 = 15 µM
Anti-HIV ActivityCell-based assayNo significant effect

Study 1: FAS Inhibition and Antiproliferative Effects

A study focused on the synthesis and evaluation of various dihydropyridine derivatives, including 1-(difluoromethyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid. The compound demonstrated significant FAS inhibition, which correlated with reduced proliferation rates in cancer cell lines. This suggests its potential role as an anticancer agent through metabolic disruption .

Study 2: Antioxidant Properties

Research investigating the antioxidant capacity of this compound revealed that it effectively scavenged free radicals in vitro. The mechanism was linked to the presence of the difluoromethyl group, which enhances electron donation capabilities .

Study 3: Interaction with PARP-1

Docking studies indicated that the compound has a strong binding affinity for PARP-1, a protein involved in DNA repair mechanisms. This interaction may explain its cytotoxic effects observed in cancer cell lines, suggesting a dual role in both inhibiting cancer cell growth and promoting apoptosis through DNA damage pathways .

Q & A

Q. What are the common synthetic routes for 1-(difluoromethyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid, and how can reaction conditions be optimized for improved yield?

Methodological Answer: Synthesis typically involves multi-step organic reactions, including cyclization of substituted pyridine precursors and functional group modifications. Key steps include:

  • Cyclocondensation : Using ethyl acetoacetate derivatives with difluoromethylamine under reflux in ethanol .
  • Oxidation : Controlled oxidation of intermediates with KMnO₄ or H₂O₂ to introduce the 4-oxo group .
  • Carboxylic acid formation : Hydrolysis of ester intermediates using NaOH or HCl .
    Optimization strategies :
    • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reaction rates in cyclization steps .
    • Temperature control : Maintaining 60–80°C during oxidation minimizes side products .
    • Catalysts : Use of p-toluenesulfonic acid (PTSA) improves cyclization efficiency .

Q. How does the difluoromethyl group influence the compound’s physicochemical properties compared to non-fluorinated analogs?

Methodological Answer: The difluoromethyl group increases lipophilicity (logP +0.8–1.2 vs. non-fluorinated analogs) and enhances metabolic stability by resisting oxidative degradation. Key analyses include:

  • Computational modeling : DFT calculations show reduced electron density at the pyridine ring due to fluorine’s electronegativity .
  • Solubility assays : The compound exhibits lower aqueous solubility (0.12 mg/mL in PBS) than its methyl analog (0.45 mg/mL) .
  • Thermal stability : DSC/TGA reveals a melting point of 215–220°C, correlating with fluorine’s strong C–F bonds .

Q. What in vitro assays are recommended for initial screening of biological activity?

Methodological Answer:

  • Enzyme inhibition : Test against NADPH-dependent oxidoreductases (IC₅₀ via UV-Vis kinetics) due to structural similarity to pyridine cofactors .
  • Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations .
  • Membrane permeability : Caco-2 cell monolayer assays with LC-MS quantification of apical-to-basolateral transport .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for derivatives of this compound?

Methodological Answer: Contradictions often arise from structural variations (e.g., substituent position) or assay conditions. Systematic approaches include:

  • Structure-activity relationship (SAR) studies : Compare analogs with 3- vs. 5-position substituents (e.g., 3-carboxyphenyl vs. 4-fluorophenyl) using standardized assays .
  • Assay standardization : Replicate studies under controlled conditions (e.g., 37°C, 5% CO₂ for cell assays) .
  • Meta-analysis : Pool data from multiple studies (e.g., PubChem BioAssay) to identify trends in IC₅₀ variability .

Q. What advanced analytical techniques are critical for characterizing crystallographic and electronic properties?

Methodological Answer:

  • Single-crystal XRD : Resolve bond angles (e.g., C–F bond length: 1.34 Å) and dihedral angles between pyridine and carboxylic acid groups .
  • Solid-state NMR : ¹⁹F NMR confirms fluorine environment symmetry (δ -120 to -125 ppm for difluoromethyl) .
  • Spectroelectrochemistry : Cyclic voltammetry reveals redox behavior (E₁/₂ = -0.85 V vs. Ag/AgCl) linked to the dihydropyridine core .

Q. How can computational methods predict reactivity for targeted derivatization?

Methodological Answer:

  • Docking simulations : Identify reactive sites (e.g., C-2 position) using AutoDock Vina with protein targets (e.g., cytochrome P450) .
  • Reactivity indices : Calculate Fukui indices (ƒ⁺) to predict nucleophilic attack sites (e.g., higher ƒ⁺ at C-5) .
  • MD simulations : Assess stability of derivatives in aqueous environments (RMSD < 2.0 Å over 100 ns) .

Q. What strategies mitigate challenges in scaling up synthesis for preclinical studies?

Methodological Answer:

  • Flow chemistry : Continuous flow reactors reduce reaction time (from 24h to 4h) and improve yield consistency (±2% vs. ±10% batch) .
  • Purification : Use preparative HPLC with C18 columns (gradient: 20–80% MeCN/H₂O) to isolate >98% pure product .
  • Byproduct analysis : LC-MS monitoring identifies dimers (m/z 450–500) formed during cyclization, addressed by optimizing stoichiometry .

Data Contradiction Analysis

Example : Discrepancies in reported enzyme inhibition (e.g., IC₅₀ = 5 µM vs. 50 µM).
Resolution steps :

Verify assay conditions : Check enzyme source (recombinant vs. native) and substrate concentration .

Control experiments : Test for non-specific binding using bovine serum albumin (BSA) blanks .

Structural confirmation : Ensure derivative purity via ¹H NMR (e.g., absence of ester peaks at δ 4.2–4.5 ppm) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.